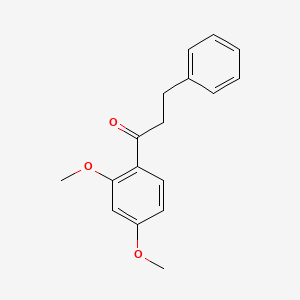

1-(2,4-Dimethoxyphenyl)-3-phenylpropan-1-one

Cat. No. B8689833

M. Wt: 270.32 g/mol

InChI Key: CFFACCKCRJFEHF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05656648

Procedure details

A solution of 45.5 g of 3-phenylpropanoyl chloride in 50 ml of CCl4 is added dropwise to a suspension of 43.2 g of AlCl3 and 37.5 g of 1,3-dimethoxybenzene in 210 ml of CCl4. The reaction mixture is left stirring for 1 hour at r.t. and poured into a mixture of 400 g of ice and 150 ml of concentrated HCl. After 30 minutes of stirring, the resulting mixture is extracted with DCM, the combined organic phases are washed with saturated sodium hydrogen carbonate solution and dried over sodium sulphate and the solvents are evaporated off under vacuum. 66.5 g of oil of the expected product are obtained, which oil is used as it is.

[Compound]

Name

ice

Quantity

400 g

Type

reactant

Reaction Step Two

Identifiers

|

REACTION_CXSMILES

|

[C:1]1([CH2:7][CH2:8][C:9](Cl)=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-].[CH3:16][O:17][C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=1.Cl>C(Cl)(Cl)(Cl)Cl>[CH3:16][O:17][C:18]1[CH:19]=[C:20]([O:24][CH3:25])[CH:21]=[CH:22][C:23]=1[C:9](=[O:10])[CH2:8][CH2:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

45.5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CCC(=O)Cl

|

|

Name

|

|

|

Quantity

|

43.2 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

|

Name

|

|

|

Quantity

|

37.5 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC(=CC=C1)OC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

210 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)(Cl)Cl

|

Step Two

[Compound]

|

Name

|

ice

|

|

Quantity

|

400 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring for 1 hour at r.t.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

WAIT

|

Type

|

WAIT

|

|

Details

|

The reaction mixture is left

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After 30 minutes of stirring

|

|

Duration

|

30 min

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the resulting mixture is extracted with DCM

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic phases are washed with saturated sodium hydrogen carbonate solution

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvents are evaporated off under vacuum

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC1=C(C=CC(=C1)OC)C(CCC1=CC=CC=C1)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 66.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 91.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |